molecular formula C7H7ClN2O2 B1586520 2-Chloro-6-methyl-4-nitroaniline CAS No. 69951-02-6

2-Chloro-6-methyl-4-nitroaniline

Cat. No. B1586520
CAS RN: 69951-02-6
M. Wt: 186.59 g/mol
InChI Key: HVPVUAIKGOKEEE-UHFFFAOYSA-N
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Patent
US07081548B2

Procedure details

2-methyl-4-nitroaniline (56.0 g, 0.368 mol) was dispersed in toluene (430 ml) in a 1 liter four-neck flask. Tertiary butyl hypochloride (46.0 g, 0.423 mol) was added dropwise thereto, while cooled in iced water and stirred. The mixture was stirred at room temperature for 3 hours. The solids were filtered and washed three times with 200 ml of a 50% aqueous ethanol three times. They were then dried at 40° C. at a reduced pressure to obtain 55.33 g of a yellow solid (production yield 80%). The yellow solid was used in the subsequent step without purification.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:12]OC(C)(C)C>C1(C)C=CC=CC=1.O>[Cl:12][C:5]1[CH:6]=[C:7]([N+:9]([O-:11])=[O:10])[CH:8]=[C:2]([CH3:1])[C:3]=1[NH2:4]

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
430 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
46 g
Type
reactant
Smiles
ClOC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed three times with 200 ml of a 50% aqueous ethanol three times
CUSTOM
Type
CUSTOM
Details
They were then dried at 40° C. at a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 55.33 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.